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Compound of Interest

Compound Name: 3-Ethylphenylboronic acid-d5

Cat. No.: B15553579

An In-depth Technical Guide to 3-
Ethylphenylboronic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Ethylphenylboronic acid-d5, a deuterated analogue of 3-Ethylphenylboronic
acid. This document is intended for researchers, scientists, and professionals in the field of
drug development and organic synthesis who are interested in the application of isotopically
labeled compounds.

Core Concepts and Applications

3-Ethylphenylboronic acid-d5 is a synthetic organoboron compound where five hydrogen
atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen.
This isotopic labeling is a powerful tool in several scientific domains.

In drug discovery and development, deuteration is employed to modify the pharmacokinetic
and metabolic profiles of drug candidates.[1][2][3] The carbon-deuterium (C-D) bond is stronger
than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve
the cleavage of this bond.[4] This "kinetic isotope effect” can lead to a longer half-life, reduced
formation of toxic metabolites, and potentially improved therapeutic efficacy and safety of a
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drug.[2][4][5] 3-Ethylphenylboronic acid-d5 serves as a valuable building block for the
synthesis of such deuterated drug molecules.

In organic synthesis, this compound is primarily utilized in palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction is a versatile method for
forming carbon-carbon bonds, essential for constructing complex organic molecules, including
pharmaceuticals and materials.[7] The deuterated label can also serve as a tracer to elucidate
reaction mechanisms.[6]

Physical and Chemical Properties

While specific experimental data for the physical properties of 3-Ethylphenylboronic acid-d5
are not readily available in the literature, the properties of its non-deuterated analogue, 3-
Ethylphenylboronic acid, provide a useful reference. The fundamental chemical reactivity is
expected to be similar, with the primary difference being the kinetic isotope effect associated
with the deuterated ethyl group.

Table 1: Physical and Chemical Properties
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3-Ethylphenylboronic 3-Ethylphenylboronic Acid
Property .
Acid-d5 (for reference)
Molecular Formula CsHeDsBO2[8] CsH11BO2[9]
Molecular Weight ~155.04 g/mol 149.98 g/mol [9]
CAS Number 2241866-92-0[8][10] 90555-65-0[9]
Melting Point Data not available 102.5-107.5 °C[9]
N , _ 299.6 + 33.0 °C at 760
Boiling Point Data not available
mmHg[9]
Density Data not available 1.1+ 0.1 g/cm3[9]
White to off-white solid )
Appearance Solid
(expected)
Soluble in most polar organic
- Soluble in most polar organic solvents, poorly soluble in
Solubility
solvents (expected) hexanes and carbon

tetrachloride.[11]

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of
deuterated phenylboronic acids. These are generalized procedures and may require
optimization for specific substrates and scales.

Synthesis of 3-Ethylphenylboronic Acid-d5
(Representative Protocol)

This protocol is adapted from general methods for the synthesis of arylboronic acids.[7] The
synthesis would start from deuterated 1-bromo-3-ethylbenzene.

Objective: To synthesize 3-Ethylphenylboronic acid-d5 from 1-bromo-3-(ethyl-d5)benzene.

Materials:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.medchemexpress.com/3-ethylphenylboronic-acid-d5.html?locale=ko-KR
https://www.chemsrc.com/en/cas/90555-65-0_654.html
https://www.chemsrc.com/en/cas/90555-65-0_654.html
https://www.medchemexpress.com/3-ethylphenylboronic-acid-d5.html?locale=ko-KR
https://m.chemicalbook.com/ProductChemicalPropertiesCB54858947_EN.htm
https://www.chemsrc.com/en/cas/90555-65-0_654.html
https://www.chemsrc.com/en/cas/90555-65-0_654.html
https://www.chemsrc.com/en/cas/90555-65-0_654.html
https://www.chemsrc.com/en/cas/90555-65-0_654.html
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.benchchem.com/product/b15553579?utm_src=pdf-body
https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm
https://www.benchchem.com/product/b15553579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1-bromo-3-(ethyl-d5)benzene

¢ Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

o Trimethyl borate

e Hydrochloric acid (HCI), aqueous solution

o Diethyl ether

e Magnesium sulfate (MgSQOa4)

o Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-3-(ethyl-d5)benzene
dissolved in anhydrous THF.

o Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added
dropwise via the dropping funnel while maintaining the temperature below -70 °C. The
reaction mixture is stirred at this temperature for 1 hour.

o Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture
is then allowed to slowly warm to room temperature and stirred overnight.

o Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The
mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of the
borate ester.

o Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether.
The combined organic layers are washed with brine, dried over anhydrous MgSOa, filtered,
and the solvent is removed under reduced pressure. The crude product can be purified by
recrystallization or column chromatography to yield 3-Ethylphenylboronic acid-d5.
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Application in Suzuki-Miyaura Cross-Coupling
(Representative Protocol)

This protocol describes a typical Suzuki-Miyaura coupling reaction using an aryl halide and 3-
Ethylphenylboronic acid-d5.[12]

Objective: To couple an aryl halide with 3-Ethylphenylboronic acid-d5 to form a biaryl
product.

Materials:

Aryl halide (e.qg., aryl bromide or iodide)

3-Ethylphenylboronic acid-d5

Palladium catalyst (e.g., Pd(PPhs)a, PACI2(dppf))

Base (e.g., K2COs, Cs2C0s3, K3POa)

Solvent (e.g., toluene, dioxane, DMF, often with water)

Standard glassware for inert atmosphere reactions

Procedure:

Reaction Setup: A round-bottom flask is charged with the aryl halide, 3-Ethylphenylboronic
acid-d5 (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

e Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen)
several times. The solvent is then added, and the mixture is degassed by bubbling the inert
gas through it for 10-15 minutes.

o Catalyst Addition: The palladium catalyst is added to the reaction mixture under a positive
pressure of the inert gas.

e Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C)
and stirred until the starting materials are consumed, as monitored by TLC or GC/MS.
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e Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed
with water and brine, and the organic layer is dried over anhydrous MgSOa, filtered, and
concentrated. The crude product is then purified by column chromatography on silica gel to
afford the desired deuterated biaryl product.

Visualizations

The following diagrams illustrate the key workflows involving 3-Ethylphenylboronic acid-d5.
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Caption: General synthesis workflow for 3-Ethylphenylboronic acid-d5.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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